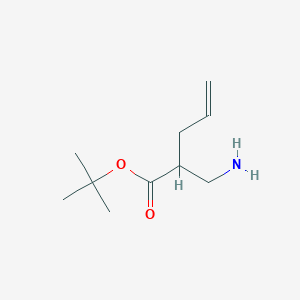

tert-Butyl 2-(aminomethyl)pent-4-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

tert-butyl 2-(aminomethyl)pent-4-enoate |

InChI |

InChI=1S/C10H19NO2/c1-5-6-8(7-11)9(12)13-10(2,3)4/h5,8H,1,6-7,11H2,2-4H3 |

InChI Key |

LGTJGEMZHKDHSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=C)CN |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Aminomethyl Pent 4 Enoate and Analogues

Direct Synthetic Routes to tert-Butyl 2-(aminomethyl)pent-4-enoate

Direct synthesis of the target compound involves the assembly of the carbon skeleton and the introduction of the necessary functional groups in a non-stereoselective manner or starting from racemic materials. These routes prioritize the construction of the molecular framework.

Approaches via Aminomethylation Reactions

Aminomethylation, particularly the Mannich reaction, represents a classical and effective method for the formation of carbon-carbon bonds and the introduction of an aminoalkyl group adjacent to a carbonyl functionality. orgsyn.orgkyushu-u.ac.jp In the context of synthesizing this compound, a hypothetical Mannich-type reaction could involve the reaction of a tert-butyl pent-4-enoate (B1234886) enolate with an electrophilic source of the "H₂C-NH₂" synthon.

A typical Mannich reaction involves an active hydrogen compound (the ester), an aldehyde (commonly formaldehyde), and a primary or secondary amine. kyushu-u.ac.jp To yield the desired primary amine, a protected amine equivalent would be necessary, which can be deprotected in a subsequent step. For instance, the reaction could proceed with an N-protected aminomethylating agent. While direct aminomethylation of m-tert-butylphenol has been systematically studied with various secondary amines and formalin, achieving high yields of the corresponding aminomethylphenols, the application to ester enolates requires careful selection of reaction conditions to favor C-alkylation over other side reactions. kyushu-u.ac.jp

Syntheses Involving Esterification of Pent-4-enoic Acid Derivatives

An alternative and more convergent approach involves the late-stage esterification of a pre-assembled 2-(aminomethyl)pent-4-enoic acid backbone. This strategy separates the construction of the core amino acid structure from the installation of the acid protecting group. The synthesis would commence with an appropriately N-protected 2-(aminomethyl)pent-4-enoic acid. The protection of the amino group is crucial to prevent undesired side reactions during the esterification process.

Once the N-protected amino acid is secured, the carboxylic acid can be converted to its tert-butyl ester. Several methods are available for this transformation. A common laboratory-scale procedure involves the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst like sulfuric acid. google.com Another effective method is the transesterification of an acidic amino acid in the presence of a tert-butyl compound and a suitable catalyst. google.com These methods are widely used for protecting the carboxyl group of amino acids as tert-butyl esters, which are valued for their stability and the relative ease of their subsequent removal under acidic conditions. researchgate.net

Incorporation of the tert-Butyl Ester Moiety

The introduction of the tert-butyl ester is a critical step in many synthetic sequences for amino acids and peptides. This group serves as an effective protecting group for the carboxylic acid, preventing its participation in unwanted reactions. google.com A variety of methods have been developed for this purpose, offering different advantages in terms of mildness, scalability, and substrate scope.

One of the most established methods is the acid-catalyzed addition of isobutylene to the carboxylic acid. google.comresearchgate.net Alternatively, tert-butanol (B103910) can be used as the tert-butyl source. For instance, protected amino acids can be reacted with tert-butanol using anhydrous magnesium sulfate (B86663) and a catalytic amount of sulfuric acid or an excess of boron trifluoride diethyl etherate to afford the desired esters in good yields. researchgate.net More recently, the use of tert-butyl acetate (B1210297) as both the solvent and the tert-butylating agent, catalyzed by a strong acid such as perchloric acid or bis(trifluoromethanesulfonyl)imide (Tf₂NH), has emerged as a powerful and efficient method. scientificupdate.comorganic-chemistry.org This latter approach has been shown to be rapid and high-yielding for a range of free amino acids, overcoming solubility issues associated with their zwitterionic nature. scientificupdate.comorganic-chemistry.org

| Method | tert-Butyl Source | Catalyst/Reagent | Typical Conditions | Reference |

|---|---|---|---|---|

| Isobutylene Addition | Isobutylene (gas or liquid) | H₂SO₄ or other strong acid | Dioxane or Dichloromethane (B109758), 1-8 days | google.comresearchgate.net |

| Fischer-Speier Esterification | tert-Butanol | H₂SO₄ (cat.), MgSO₄ | Reflux in t-BuOH | researchgate.net |

| Boron Trifluoride Method | tert-Butanol | BF₃·OEt₂ (excess), MgSO₄ | Room temperature | researchgate.net |

| Transesterification | tert-Butyl Acetate | HClO₄ or Tf₂NH | 0°C to room temperature, hours | scientificupdate.comorganic-chemistry.org |

Stereoselective Synthesis of this compound and Related Chiral Analogues

The creation of a defined stereocenter at the C2 position is a key challenge in the synthesis of chiral α-amino acids. Asymmetric catalysis provides powerful tools to achieve this goal with high enantioselectivity.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Catalytic asymmetric carbon-carbon bond formation represents one of the most efficient strategies for constructing chiral molecules. nptel.ac.innih.gov For the synthesis of chiral analogues of this compound, a key disconnection would involve the formation of the C2-C3 bond or the C2-aminomethyl bond in an enantioselective manner.

One potential strategy is the stereoselective alkylation of a chiral enolate. For example, titanium(IV) enolates derived from chiral N-acyl oxazolidinones have been shown to undergo highly diastereoselective alkylations with tert-butyl peresters, which act as sources of alkyl radicals following decarboxylation. nih.gov Adapting this methodology would require a suitable radical precursor for the aminomethyl group. Chiral Lewis acid-catalyzed reactions, such as the carbonyl-ene reaction, also provide an efficient route for atom-economical C-C bond formation with high enantioselectivity, though their direct application to the target structure is not straightforward. nptel.ac.in

Palladium-Catalyzed Enantioselective Allylic Alkylation Strategies

Among the most powerful and versatile methods for asymmetric C-C bond formation is the Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA). acs.org This reaction is particularly well-suited for the synthesis of the target compound, as it can directly form the chiral center at the C2 position while incorporating the pent-4-enyl fragment.

The general strategy involves the reaction of a soft carbon nucleophile with an allylic electrophile, such as an allylic carbonate or acetate, in the presence of a chiral palladium catalyst. lookchem.com For the synthesis of α-amino acid derivatives, a common nucleophile is a glycine (B1666218) imino ester, such as tert-butyl (diphenylmethylene)glycinate. researchgate.net The reaction of this nucleophile with a suitable allylic substrate would generate the desired product after hydrolysis of the imine.

The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium center. A wide variety of ligands have been developed for this purpose, including phosphorus-donor ligands like phosphoramidites and diamidophosphites, which often provide higher enantioselectivities than phosphines. acs.org The Trost ligand, a C₂-symmetric diphosphine ligand, has also been successfully employed in the Pd-catalyzed amination of allylic carbonates. acs.org The choice of ligand, solvent, and other reaction conditions is critical for achieving high yields and enantiomeric excess (ee). researchgate.net

| Ligand Type | Example Ligand | Typical Substrate(s) | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Diphosphine | (R,R)-Trost Ligand | Cyclic allylic carbonates | up to 96% | acs.org |

| Phosphoramidite (B1245037) | Binaphthol-based | Allylic alcohols | up to 92% | acs.org |

| Quaternary Ammonium (B1175870) Salt (Co-catalyst) | Chiral PTC | Allyl esters + Glycine imino ester | up to 61% | researchgate.net |

This catalytic system offers a highly modular and efficient route to enantioenriched α-allylic amino esters, providing a direct pathway to chiral analogues of this compound.

Iridium-Catalyzed Allylic Amination Reactions

Iridium-catalyzed allylic amination has become a significant method for forming carbon-nitrogen bonds, offering distinct selectivity compared to more traditional palladium-catalyzed systems. acs.org This approach is particularly valuable for synthesizing chiral amines, which are important structural motifs in many pharmaceuticals. The iridium catalyst, often used in conjunction with a chiral ligand, facilitates the reaction between an allylic substrate (like an allylic acetate or carbonate) and an amine nucleophile.

A key feature of iridium catalysis is its ability to favor the formation of branched products, often with high regioselectivity and enantioselectivity. berkeley.edunih.gov The mechanism generally involves the formation of a π-allyl iridium intermediate. The amine then attacks this intermediate, leading to the desired allylic amine product. acs.org The choice of solvent can be crucial; polar solvents like ethanol (B145695) are often essential for achieving high product yields. acs.org

The versatility of this method allows for the use of both primary and secondary amines as nucleophiles. acs.org When primary amines are used, the reaction can be controlled to achieve selective monoallylation, avoiding the formation of undesired diallylated products. acs.org This level of control is critical for the synthesis of specific target molecules like this compound.

Recent advancements have expanded the scope of iridium-catalyzed allylic amination to include reactions with a broader range of nucleophiles and substrates. nih.govnih.gov For instance, robust, air-stable cyclometalated π-allyliridium C,O-benzoates have been developed that catalyze the reaction of secondary aliphatic amines with racemic alkyl-substituted allylic acetates, yielding products with high enantioselectivity and complete branched regioselectivity. nih.gov

Application of Chiral Ligands (e.g., Phosphoramidites)

The enantioselectivity of iridium-catalyzed allylic aminations is largely governed by the chiral ligand coordinated to the metal center. Phosphoramidite ligands have emerged as a highly effective class of ligands for these transformations, enabling excellent control over the stereochemical outcome. nih.gov The development of various phosphoramidite ligands has been a focus of research, leading to significant improvements in the efficiency and selectivity of these reactions. pkusz.edu.cn

Different types of phosphoramidite-modified iridium complexes have been categorized, each with its own scope and limitations. For example, some catalysts operate under basic conditions and are suitable for linear π-allyl precursors, while others function under acidic conditions and can be applied to branched precursors. nih.gov The choice of ligand is therefore critical and must be tailored to the specific substrate and desired product.

The mechanism by which these chiral ligands induce asymmetry involves the formation of diastereomeric π-allyliridium intermediates. The relative stability of these intermediates and the rates of nucleophilic attack on them determine the enantiomeric excess of the final product. pkusz.edu.cn Detailed mechanistic studies, including the use of NMR spectroscopy, have helped to elucidate the structures of the catalytically active species and resting states in these reactions. pkusz.edu.cn

The success of phosphoramidite ligands has been demonstrated in a wide range of asymmetric allylic aminations, including those involving various amine nucleophiles and allylic electrophiles. nih.gov For example, iridium complexes modified with ligands like tol-BINAP have shown superior performance in the amination of branched alkyl-substituted allylic acetates with aromatic amines, delivering the products in high yield and enantioselectivity. nih.govnih.gov

Diastereoselective Synthetic Pathways

Utilization of Chiral Auxiliaries (e.g., tert-Butanesulfinamide)

Chiral auxiliaries provide a powerful strategy for controlling stereochemistry in the synthesis of chiral amines. tert-Butanesulfinamide is a particularly effective chiral auxiliary due to its ability to direct nucleophilic additions to imines with high diastereoselectivity. The resulting sulfinylamines can be readily cleaved under mild acidic conditions to afford the desired primary amines without racemization.

In the context of synthesizing compounds like this compound, a synthetic route could involve the condensation of tert-butanesulfinamide with an appropriate aldehyde to form a tert-butanesulfinyl imine. Subsequent nucleophilic addition of an organometallic reagent to this imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be removed to reveal the chiral amine.

Recent research has also explored the use of chiral tert-butylsulfinamide in iron-catalyzed amidation of allylic alcohols. researchgate.net This method offers a green and efficient route to chiral sulfinamide olefin derivatives, with water as the only byproduct. researchgate.net Such approaches are valuable for the synthesis of a range of synthetically useful chiral building blocks. researchgate.net

Control of Stereochemistry in Nucleophilic Additions

Controlling stereochemistry during nucleophilic additions is fundamental to the synthesis of enantiomerically pure compounds. In the synthesis of chiral amines, this is often achieved through the addition of nucleophiles to chiral imines or their equivalents. The stereochemical outcome of these reactions is influenced by a number of factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of any directing groups on the substrate.

For instance, in the context of synthesizing precursors to this compound, a key step could involve the nucleophilic addition of an allylmetal reagent to a chiral imine derivative. The facial selectivity of this addition would determine the stereochemistry of the newly formed stereocenter.

Transition-metal-catalyzed reactions, such as the iridium-catalyzed allylic amination discussed earlier, provide excellent control over stereochemistry. In these reactions, the chiral ligand on the metal catalyst creates a chiral environment that directs the approach of the nucleophile to the π-allyl intermediate, leading to high levels of enantioselectivity. pkusz.edu.cn

Enantiopure Intermediate Preparation

The preparation of enantiopure intermediates is a critical step in the total synthesis of complex chiral molecules. One common strategy is the use of enzymatic resolutions, which can separate a racemic mixture into its constituent enantiomers with high efficiency. Another approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to create a single enantiomer of a desired compound.

In the synthesis of complex molecules containing the 1,3-amino alcohol motif, a palladium/sulfoxide-catalyzed allylic C-H amination has been developed. nih.gov This reaction utilizes electron-deficient N-nosyl carbamate (B1207046) nucleophiles to generate syn-1,3-amino alcohols with good to excellent diastereoselectivity. nih.gov The observed stereochemistry is consistent with a chair-like transition state. nih.gov This method provides a direct route to enantiopure intermediates that might otherwise require lengthy synthetic sequences.

The development of new synthetic methods that provide access to multifunctional allylic amines is also of great interest. mmu.ac.uk For example, a highly regioselective hydrosilylation of propargylic amines has been reported, which provides access to allylic amines bearing multiple functional groups. mmu.ac.uk These versatile intermediates can then be used in the synthesis of more complex target molecules. mmu.ac.uk

Novel Catalytic Approaches in the Synthesis of Related Compounds

The development of novel catalytic methods has revolutionized the synthesis of complex molecules, including unnatural amino acids. These approaches offer efficient and highly stereoselective routes to compounds that are difficult to access through classical methods.

Metal-Catalyzed Transformations (e.g., Pd, Ir, Cu, Rh)

Transition metal catalysis provides powerful tools for C-C and C-H bond functionalization, enabling the direct synthesis and modification of amino acid scaffolds. acs.orgresearchgate.net

Palladium (Pd): Palladium catalysts are exceptionally versatile. acs.org For instance, the Hartwig group developed a Pd-catalyzed α-arylation of glycine imine derivatives, providing a direct route to various α-arylated amino acids. acs.org This methodology involves coupling an N-(diphenylmethylene)glycinate with aryl bromides or chlorides. acs.org Furthermore, Pd-catalyzed C-H activation has been used by the Yu group to derivatize natural amino acids like alanine (B10760859) into a range of unnatural analogues, demonstrating the power of this approach for late-stage modification. princeton.edu

Copper (Cu): Chiral copper complexes have proven effective in asymmetric synthesis. Notably, Cu(II) salen complexes have been used to catalyze the asymmetric alkylation of alanine enolates under phase-transfer conditions. nih.gov This method allows for the synthesis of substituted α-methyl α-amino acids with high enantiomeric excess (75–90% ee). nih.gov

Rhodium (Rh) and Iridium (Ir): While not as extensively detailed for this specific class of compounds in the provided context, Rh and Ir catalysts are well-known for their applications in asymmetric hydrogenation and C-H activation, representing a broad potential for synthesizing chiral amino acid derivatives. acs.org

Table 3: Examples of Metal-Catalyzed Syntheses of Amino Acid Analogues

| Metal Catalyst System | Transformation Type | Substrate Example | Product Type |

|---|---|---|---|

| Pd(dba)₂ / P(tBu)₃ | α-Arylation | N-(diphenylmethylene)glycinate | α-Aryl Amino Acids. acs.org |

| Chiral Cu(II) Salen Complex | Asymmetric Alkylation | Alanine enolate | α-Methyl α-Amino Acids. nih.gov |

| Palladium Catalysts | C-H Activation/Functionalization | Alanine derivatives | β-Substituted Alanine Analogues. princeton.edu |

Organocatalytic Methodologies

Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and enzymatic catalysis. umb.edu It utilizes small, chiral organic molecules to catalyze enantioselective transformations. rsc.orgnih.gov For the synthesis of chiral homoallylic amines, a key structural motif in the target compound, organocatalytic allylation of imines is a particularly relevant and advanced methodology. beilstein-journals.org

Pioneering work by Schaus and coworkers demonstrated that chiral 3,3'-diaryl-BINOL catalysts can facilitate the asymmetric organocatalytic allylation of N-acylimines, achieving high enantioselectivities (90–99% ee) and good yields. beilstein-journals.org This approach has been expanded to one-pot procedures using microwave irradiation, broadening the scope to include various N-aryl and N-benzyl imines. beilstein-journals.org Chiral primary amines, often derived from natural amino acids or Cinchona alkaloids, have also been shown to be extremely powerful catalysts for a wide range of enantioselective reactions, often operating through the formation of enamine or iminium intermediates. rsc.org These methods provide a metal-free alternative for constructing chiral amine-containing molecules with high optical purity. nih.govrsc.org

Table 4: Organocatalytic Approaches to Chiral Amine Synthesis

| Catalyst Type | Reaction | Key Feature | Typical Enantioselectivity |

|---|---|---|---|

| Chiral 3,3'-Diaryl-BINOL | Asymmetric allylation of acylimines | Hydrogen-bond catalysis. beilstein-journals.org | 90–99% ee. beilstein-journals.org |

| Primary Amines (from amino acids, Cinchona alkaloids) | Mannich reaction, Michael addition | Enamine/Iminium ion catalysis. rsc.org | Often >90% ee. rsc.org |

Reactivity and Transformations of Tert Butyl 2 Aminomethyl Pent 4 Enoate

Reactions Involving the Terminal Alkene Functionality

The terminal double bond in tert-Butyl 2-(aminomethyl)pent-4-enoate is susceptible to a variety of addition and transformation reactions, enabling significant structural modifications.

Electrophilic Additions to the Pent-4-enoate (B1234886) Olefin

The terminal alkene of this compound readily undergoes electrophilic addition reactions. For instance, hydrohalogenation with hydrogen halides (HX) is expected to follow Markovnikov's rule. This principle dictates that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms. pressbooks.pubyoutube.com Consequently, the reaction of this compound with HBr would yield tert-butyl 2-(aminomethyl)-5-bromopentanoate. The mechanism involves the formation of a more stable secondary carbocation at the 5-position, which is then attacked by the bromide ion. pressbooks.pub

Similarly, electrophilic halogenation, for example with bromine (Br₂), would result in the addition of bromine atoms across the double bond to form tert-butyl 2-(aminomethyl)-4,5-dibromopentanoate. The steric hindrance posed by the tert-butyl group is a factor to consider in these reactions, although it is somewhat remote from the reaction center. stackexchange.com

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reagent | Predicted Major Product |

| HBr | tert-Butyl 2-(aminomethyl)-5-bromopentanoate |

| Br₂ | tert-Butyl 2-(aminomethyl)-4,5-dibromopentanoate |

Metathesis Reactions for Structural Diversification

Olefin metathesis provides a powerful tool for the structural diversification of this compound. Both ring-closing metathesis (RCM) and cross-metathesis (CM) can be envisioned, typically employing ruthenium-based catalysts such as Grubbs' catalysts.

While direct intramolecular cyclization of the monomeric unit is not feasible, RCM can be employed after derivatization of the amine. For example, N-allylation of the primary amine would introduce a second terminal alkene, creating a diene suitable for RCM to form a seven-membered nitrogen-containing ring.

Cross-metathesis, the intermolecular exchange of alkylidene groups between two different olefins, offers a route to a wide array of derivatives. researchgate.net By reacting this compound with other olefins, the terminal vinyl group can be replaced with various substituents. The selectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.

Table 2: Potential Metathesis Reactions and Products

| Metathesis Type | Reaction Partner | Potential Product Structure |

| RCM (post-derivatization) | N-allyl derivative of the starting material | Cyclic seven-membered amine derivative |

| Cross-Metathesis | Styrene | tert-Butyl 2-(aminomethyl)-6-phenylhex-4-enoate |

| Cross-Metathesis | Methyl acrylate | Diester with a longer carbon chain |

Hydroboration and Subsequent Derivatizations

Hydroboration-oxidation of the terminal alkene in this compound offers a regioselective method to introduce a hydroxyl group. This reaction typically proceeds with anti-Markovnikov selectivity, meaning the boron atom adds to the less substituted carbon of the double bond, and subsequent oxidation replaces the boron with a hydroxyl group. This would yield tert-butyl 2-(aminomethyl)-5-hydroxypentanoate. The reaction is also characterized by syn-addition, where the hydrogen and boron atoms add to the same face of the double bond.

The resulting primary alcohol can then be further derivatized, for example, through oxidation to an aldehyde or a carboxylic acid, or via esterification or etherification reactions, further expanding the molecular diversity accessible from this starting material.

Reactions at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for a variety of nucleophilic reactions and derivatizations.

Nucleophilic Reactivity of the Primary Amine

The primary amine in this compound is nucleophilic and can participate in a range of bond-forming reactions. It can readily react with electrophiles such as acyl chlorides or anhydrides in acylation reactions to form amides. For instance, reaction with acetyl chloride would yield tert-butyl 2-(acetylaminomethyl)pent-4-enoate.

Alkylation of the primary amine is also feasible. Reaction with alkyl halides, such as methyl iodide, can lead to the formation of secondary and tertiary amines, and ultimately to a quaternary ammonium (B1175870) salt. The extent of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions.

Amine Derivatization and Salt Formation

The primary amine can be derivatized to form a variety of functional groups. For example, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, would yield the corresponding sulfonamide.

Furthermore, as a basic functional group, the primary amine can react with acids to form ammonium salts. researchgate.net Treatment of this compound with acids like hydrochloric acid or sulfuric acid would lead to the formation of the corresponding ammonium chloride or sulfate (B86663) salt, respectively. google.com These salts often exhibit increased water solubility and crystallinity compared to the free amine.

Table 3: Examples of Amine Derivatization and Salt Formation

| Reagent | Product Type |

| Acetyl chloride | Amide |

| Methyl iodide | Secondary/Tertiary Amine/Quaternary Ammonium Salt |

| p-Toluenesulfonyl chloride | Sulfonamide |

| Hydrochloric acid | Ammonium chloride salt |

Formation of Imines and their Transformations

The primary amino group in this compound is a key site for nucleophilic attack, readily reacting with aldehydes and ketones to form imines (or Schiff bases). This condensation reaction is typically catalyzed by a Lewis acid or requires the removal of water to drive the equilibrium toward the imine product. Common reagents used for this transformation include titanium(IV) ethoxide (Ti(OEt)4) or copper(II) sulfate (CuSO4) in solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF).

These resulting N-substituted imines are valuable intermediates in organic synthesis. The C=N double bond can undergo nucleophilic addition, allowing for the introduction of a wide range of substituents. For instance, the addition of organometallic reagents to chiral N-tert-butanesulfinyl imines, a related class of compounds, proceeds with high diastereoselectivity, providing a route to chiral amines after subsequent hydrolysis of the sulfinyl group and the imine.

Another synthetic approach involves the dehydrogenative coupling of primary amines with alcohols, catalyzed by transition metal complexes. Ruthenium N-heterocyclic carbene complexes have been shown to effectively catalyze the formation of imines from primary alcohols and amines, liberating hydrogen gas as the only byproduct. This method offers a direct route to imine formation under relatively mild conditions.

Table 1: Selected Conditions for Imine Formation from Primary Amines

| Catalyst/Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| CuSO4 | Dichloromethane | Room Temperature | Standard condensation with aldehydes/ketones. |

| Ti(OEt)4 | Tetrahydrofuran | Room Temperature | Effective for condensation with aldehydes/ketones. |

Transformations Involving the tert-Butyl Ester Group

The tert-butyl ester is a sterically hindered ester group that serves as a common protecting group for carboxylic acids. Its cleavage and transformation are fundamental operations in multi-step synthesis.

Ester Hydrolysis to the Carboxylic Acid

The conversion of the tert-butyl ester to the corresponding carboxylic acid, 2-(aminomethyl)pent-4-enoic acid, is a crucial deprotection step. Due to its steric bulk, the tert-butyl ester is resistant to saponification under basic conditions but is highly susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900).

A variety of acidic conditions can be employed for this transformation. Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane, is a standard reagent for cleaving tert-butyl esters efficiently at room temperature. Alternatively, milder and more selective methods have been developed. For instance, refluxing a toluene (B28343) solution of a tert-butyl ester with silica (B1680970) gel has been reported as an effective method for hydrolysis, yielding the carboxylic acid in good yields. organic-chemistry.org This method is notably compatible with other sensitive functional groups, such as double bonds. organic-chemistry.org Aqueous phosphoric acid also serves as a mild and environmentally benign reagent for the deprotection of tert-butyl esters.

Table 2: Reagents for Hydrolysis of tert-Butyl Esters

| Reagent | Solvent | Conditions | Selectivity |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | Strong acid, effective for robust substrates. |

| Silica Gel | Toluene | Reflux | Mild conditions, compatible with double bonds. organic-chemistry.org |

Transesterification Reactions

Transesterification allows for the conversion of the tert-butyl ester directly into other esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) without proceeding through the carboxylic acid intermediate. This can be advantageous for avoiding harsh acidic conditions or for directly accessing a different ester derivative.

Several methods are available for this transformation. A borane-catalyzed protocol using B(C6F5)3 has been shown to be effective for the transesterification of unsaturated tert-butyl esters under mild conditions. whiterose.ac.uk Another approach involves the in situ generation of an acid chloride intermediate. Treatment of a tert-butyl ester with reagents such as thionyl chloride (SOCl2) or a combination of α,α-dichlorodiphenylmethane and tin(II) chloride (SnCl2) can form the acid chloride, which then readily reacts with an added alcohol to furnish the desired ester. nih.gov

Enzymatic methods also provide a mild and selective route for transesterification. Lipases, such as Novozym 435, can catalyze the alcoholysis of esters in organic solvents, often with high chemoselectivity. google.com

Table 3: Methods for Transesterification of tert-Butyl Esters

| Method | Reagents | Key Features |

|---|---|---|

| Borane Catalysis | B(C6F5)3, Diazoester | Mild conditions, suitable for unsaturated esters. whiterose.ac.uk |

| In situ Acid Chloride Formation | SOCl2 or α,α-dichlorodiphenylmethane/SnCl2, then Alcohol | Versatile for forming various alkyl esters. nih.gov |

Cascade and Tandem Reactions Utilizing Multiple Functional Groups

The unique arrangement of the amine, alkene, and ester functionalities in this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bonds are formed in a single operation. Such processes are highly efficient, minimizing waste and purification steps.

A plausible and powerful transformation for this substrate is an intramolecular radical cyclization to form substituted piperidine (B6355638) rings, which are prevalent motifs in natural products and pharmaceuticals. This tandem sequence could be initiated by first converting the primary amine into a suitable radical precursor. For example, acylation or sulfonylation of the amine, followed by treatment with a radical initiator (like AIBN) and a mediator (like tributyltin hydride), can generate a nitrogen-centered or, more commonly, an α-amino carbon-centered radical.

This radical intermediate can then undergo an intramolecular addition to the terminal double bond. Based on Baldwin's rules, a 6-endo-trig cyclization would be required to form a six-membered ring directly from an aminomethyl radical. While 5-exo cyclizations are generally favored, 6-endo pathways are known to occur, particularly with appropriately substituted radical precursors. Such radical cyclizations of amino acid derivatives have been successfully employed in the synthesis of piperidines. whiterose.ac.uk This strategy allows for the rapid construction of a complex heterocyclic scaffold from the linear amino ester precursor in a highly convergent fashion.

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Construction of Nitrogen Heterocycles

The inherent functionality of tert-butyl 2-(aminomethyl)pent-4-enoate makes it an ideal starting material for the synthesis of nitrogen-containing heterocyclic compounds. The presence of both an amine and a terminal olefin within the same molecule allows for intramolecular cyclization reactions, leading to the formation of various ring systems.

Synthesis of Piperidine (B6355638) and Pyrrolidine (B122466) Derivatives

The flexible carbon chain of this compound provides the necessary framework for the construction of both five- and six-membered nitrogen heterocycles. Through carefully chosen reaction conditions, the intramolecular cyclization of this precursor can be directed to selectively form either pyrrolidine or piperidine rings. These heterocyclic motifs are prevalent in a vast array of natural products and pharmaceutically active compounds.

The synthetic strategy often involves the initial N-functionalization of the amino group, followed by an intramolecular cyclization event. For instance, N-acylation or N-alkylation introduces a substituent that can influence the stereochemical outcome of the cyclization. Subsequent intramolecular reactions, such as aminomercuration, palladium-catalyzed cyclization, or radical cyclization, can then be employed to forge the new carbon-nitrogen bond and complete the heterocyclic ring. The choice of catalyst and reaction conditions is crucial in controlling the regioselectivity and stereoselectivity of the cyclization, affording substituted piperidines and pyrrolidines with a high degree of structural control.

Formation of Polycyclic and Fused Ring Systems

Beyond the synthesis of simple monocyclic heterocycles, this compound can be elaborated into more complex polycyclic and fused ring systems. By incorporating additional functional groups or by employing tandem reaction sequences, this building block can serve as a linchpin in the assembly of intricate molecular scaffolds.

For example, the terminal alkene can participate in cycloaddition reactions, such as the Diels-Alder reaction, with a suitable diene. If the nitrogen atom is part of a dienophile system, this can lead to the formation of fused bicyclic structures containing a piperidine ring. Alternatively, sequential intramolecular reactions can be designed to build additional rings onto the initial heterocyclic core. This approach allows for the rapid construction of molecular complexity from a relatively simple starting material, providing access to novel chemical space for drug discovery and materials science.

Precursor in the Synthesis of Substituted Amino Acids and Peptidomimetics

The structural resemblance of this compound to an amino acid derivative makes it a valuable precursor for the synthesis of non-proteinogenic or substituted amino acids. These modified amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to create peptidomimetics with enhanced stability, bioavailability, and biological activity.

The synthetic utility of this compound lies in the chemical manipulation of its terminal alkene. The double bond can be subjected to a variety of transformations, including oxidation, reduction, and addition reactions, to introduce diverse functionalities. For instance, ozonolysis of the alkene can yield an aldehyde, which can then be further oxidized to a carboxylic acid, resulting in the formation of a β-amino acid derivative. Alternatively, the alkene can undergo hydroboration-oxidation to introduce a hydroxyl group, or it can be used as a handle for cross-coupling reactions to append various substituents. These transformations, coupled with modifications at the amino group, provide a versatile platform for the synthesis of a wide range of structurally diverse amino acid analogues.

| Transformation of Terminal Alkene | Resulting Functional Group | Potential Application |

| Ozonolysis | Aldehyde/Carboxylic Acid | Synthesis of β-amino acids |

| Hydroboration-Oxidation | Hydroxyl Group | Synthesis of hydroxy amino acids |

| Cross-Coupling Reactions | Various Substituents | Introduction of chemical diversity |

| Epoxidation | Epoxide | Ring-opening to form functionalized amino acids |

Role in the Development of Chiral Scaffolds

Chirality plays a crucial role in the biological activity of molecules. The synthesis of enantiomerically pure compounds is a central goal in modern organic chemistry. This compound can be utilized as a prochiral starting material for the development of chiral scaffolds. The introduction of chirality can be achieved through asymmetric synthesis, employing chiral catalysts or auxiliaries to control the stereochemical outcome of reactions.

For example, an asymmetric dihydroxylation of the terminal alkene can introduce two new stereocenters with a high degree of enantioselectivity. The resulting chiral diol can then be further manipulated to construct complex chiral molecules. Similarly, asymmetric hydrogenation of the double bond can lead to the formation of a chiral center. The amino group can also be used as an anchor for a chiral auxiliary, which can direct the stereoselective functionalization of the molecule. The resulting chiral building blocks are invaluable in the synthesis of enantiomerically pure natural products and pharmaceuticals.

Contribution to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse and complex small molecules for high-throughput screening and drug discovery. The goal of DOS is to explore a wide range of chemical space to identify novel bioactive compounds. This compound, with its multiple functional groups, is an excellent substrate for DOS.

The divergent nature of the reactions that can be performed on this molecule allows for the creation of a multitude of different molecular scaffolds from a single starting material. By systematically varying the reaction conditions and reagents, different synthetic pathways can be accessed, leading to a diverse collection of products. For instance, the amino group can be reacted with a variety of electrophiles, while the alkene can undergo a range of addition and cyclization reactions. This combinatorial approach, where different functionalization strategies are applied in a systematic manner, can rapidly generate a library of compounds with high skeletal and stereochemical diversity. This makes this compound a valuable tool in the quest for new therapeutic agents and chemical probes.

Mechanistic and Computational Studies

Investigation of Reaction Mechanisms

No specific studies detailing the mechanistic pathways of catalyzed reactions, including palladium-catalyzed allylic alkylation, involving tert-Butyl 2-(aminomethyl)pent-4-enoate as the substrate were identified. General mechanisms for Pd-catalyzed allylic alkylation are well-documented, typically involving the formation of a π-allylpalladium intermediate from an allylic substrate. The nucleophile, in this case, the aminomethyl group or a derivative, would then attack this intermediate. However, specific pathways, intermediates, and catalytic cycles for this compound have not been published.

There are no available studies that propose or validate stereochemical models for reactions involving this compound. Research in the field of asymmetric allylic alkylation focuses on various chiral ligands and substrates to control stereochemistry, but these models have not been specifically applied to or tested with the target compound.

Density Functional Theory (DFT) Calculations

A search for Density Functional Theory (DFT) calculations to analyze transition states and energy profiles for reactions of this compound yielded no specific results. While DFT is a common tool for elucidating reaction mechanisms in palladium catalysis, no published computational studies were found for this particular molecule.

Similarly, there is no available literature on the conformational analysis or specific molecular interactions of this compound determined through computational methods.

Kinetic Studies of Key Transformations

No kinetic studies concerning the key chemical transformations of this compound have been published. Data on reaction rates, orders of reaction, and activation energies specific to this compound are not available in the scientific literature.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For tert-Butyl 2-(aminomethyl)pent-4-enoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic framework.

¹H NMR for Proton Environment and Connectivity

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. The spectrum for this compound would exhibit distinct signals corresponding to each unique proton group. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing adjacent proton groups.

Based on the structure, the following proton environments are expected: the vinyl protons of the pentenoate chain (=CH₂ and -CH=), the allylic methylene (B1212753) protons (-CH₂-CH=), the chiral center proton (-CH-), the aminomethyl protons (-CH₂-NH₂), the primary amine protons (-NH₂), and the nine equivalent protons of the tert-butyl group. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H₅ (CH ₂) | 5.05 - 5.20 | m | 2H |

| H₄ (-CH =) | 5.70 - 5.85 | m | 1H |

| H₃ (-CH ₂-) | 2.30 - 2.50 | m | 2H |

| H₂ (-CH -) | 2.60 - 2.75 | m | 1H |

| H₁' (-CH ₂-NH₂) | 2.90 - 3.10 | m | 2H |

| -NH ₂ | 1.50 - 2.50 | br s | 2H |

| -C(CH ₃)₃ | 1.45 | s | 9H |

Key: s = singlet, m = multiplet, br s = broad singlet

¹³C NMR for Carbon Skeleton and Hybridization

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its hybridization (sp³, sp², sp) and chemical environment. For this compound, signals are expected for the ester carbonyl carbon, the vinyl carbons, the aliphatic carbons of the pentenoate backbone, the aminomethyl carbon, and the quaternary and methyl carbons of the tert-butyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 174.0 - 176.0 |

| C₄ (-C H=) | 135.0 - 137.0 |

| C₅ (=C H₂) | 116.0 - 118.0 |

| C(CH₃)₃ (Quaternary) | 80.0 - 82.0 |

| C₂ (-C H-) | 52.0 - 55.0 |

| C₁' (-C H₂NH₂) | 45.0 - 48.0 |

| C₃ (-C H₂-) | 35.0 - 38.0 |

| -C(C H₃)₃ | 27.5 - 28.5 |

Two-Dimensional NMR Techniques (e.g., HMQC)

Two-dimensional (2D) NMR techniques reveal correlations between different nuclei, providing powerful insights into molecular connectivity. A Heteronuclear Multiple Quantum Coherence (HMQC), or its more modern counterpart the HSQC experiment, maps direct one-bond correlations between protons and the carbons to which they are attached.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a compound's unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound, the molecular formula is C₁₀H₁₉NO₂. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass of the molecular ion to the theoretically calculated mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Calculated Exact Mass [M] | 185.1416 u |

| Expected Observed Mass [M+H]⁺ | 186.1494 u |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as primary amines. In positive-ion mode ESI-MS, the basic nitrogen atom of the aminomethyl group would readily accept a proton, leading to the formation of a protonated molecular ion, [M+H]⁺. The detection of an ion with an m/z value corresponding to the molecular weight plus the mass of a proton provides strong evidence for the compound's identity.

For this compound (MW = 185.14), the ESI-MS spectrum would be expected to show a prominent base peak at an m/z of approximately 186.15, corresponding to the [C₁₀H₂₀NO₂]⁺ ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands. For this compound, IR spectroscopy can confirm the presence of its key functional groups: the primary amine, the tert-butyl ester, and the terminal alkene.

The IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). libretexts.org The functional group region is particularly useful for identifying specific bonds and functional moieties. youtube.com

Key expected absorptions for this compound include:

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3500–3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org These peaks are generally sharper than the broad O-H bands of alcohols. masterorganicchemistry.com

C-H Stretching: The spectrum will display absorptions for both sp²-hybridized (alkene) and sp³-hybridized (alkane) C-H bonds. The =C-H stretch of the terminal alkene is expected to appear just above 3000 cm⁻¹ (typically 3100–3020 cm⁻¹). libretexts.orglibretexts.org The C-H stretches from the alkane backbone and the tert-butyl group will absorb strongly just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹). libretexts.orgwiley.com

C=O Stretching: The ester carbonyl group gives rise to a very strong, sharp absorption band in the range of 1750–1735 cm⁻¹. libretexts.orgmasterorganicchemistry.com This is often the most intense peak in the spectrum and is highly diagnostic for the presence of the ester functional group. masterorganicchemistry.com

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the terminal alkene is expected to produce a medium-to-weak absorption band around 1640 cm⁻¹. libretexts.orglibretexts.org

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium-to-strong, broad band in the 1650–1580 cm⁻¹ region.

C-O Stretching: The ester C-O single bond stretch is expected to show a strong band in the fingerprint region, typically between 1300–1150 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 | Medium |

| Alkene (=C-H) | Stretch | 3100 - 3020 | Medium |

| Alkane (C-H) | Stretch | 2960 - 2850 | Strong |

| Ester (C=O) | Stretch | 1750 - 1735 | Very Strong, Sharp |

| Alkene (C=C) | Stretch | ~1640 | Medium to Weak |

| Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium to Strong, Broad |

| Ester (C-O) | Stretch | 1300 - 1150 | Strong |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of this compound, which is a chiral molecule, chromatographic methods are indispensable for assessing both chemical purity (the percentage of the desired compound in a sample) and enantiomeric purity (the percentage of one enantiomer in a mixture of enantiomers), often expressed as enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and enantiomeric excess of non-volatile compounds like this compound. The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

For purity analysis, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). Components are separated based on their hydrophobicity, and detection is typically achieved using an ultraviolet (UV) detector, as the ester group provides a suitable chromophore.

To determine enantiomeric excess, a chiral stationary phase (CSP) is required. researchgate.net These phases are designed to interact differently with the two enantiomers of a chiral molecule, leading to different retention times and thus their separation. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including those with amine functionalities. ymc.co.jpresearchgate.net The choice of mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation (resolution) between the enantiomeric peaks. ymc.co.jp

The table below outlines a hypothetical set of conditions for the chiral HPLC analysis of this compound.

| Parameter | Condition for Enantiomeric Excess Determination |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | Chiral Stationary Phase (e.g., Daicel CHIRALPAK® series) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. researchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of products. thieme.de

In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing) alongside spots of the starting materials. The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent travels up the plate by capillary action, and the components of the mixture separate based on their polarity and interaction with the stationary phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value.

By comparing the spots in the reaction mixture lane to those of the starting materials, a chemist can determine if the reactants have been consumed and if a new spot, corresponding to the product, has appeared. Visualization is often achieved using a UV lamp or by staining the plate with a chemical reagent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for the amine group).

| Compound | Hypothetical Rf Value | Comments |

|---|---|---|

| Starting Material 1 (e.g., an amino acid precursor) | 0.15 | More polar, travels less. |

| Starting Material 2 (e.g., an alkylating agent) | 0.80 | Less polar, travels further. |

| This compound (Product) | 0.50 | Intermediate polarity. |

| Reaction Mixture (at completion) | Dominant spot at Rf 0.50 | Indicates successful product formation. |

Rf values are highly dependent on the specific eluent system (e.g., Ethyl Acetate (B1210297)/Hexane) and stationary phase used.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations. wiley.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to liquid mobile phases used in HPLC. chromatographyonline.com

SFC is particularly well-suited for the chiral separation of compounds containing primary amine groups, such as this compound. chromatographyonline.com The analysis is performed using a chiral stationary phase, similar to chiral HPLC. A small amount of a polar organic modifier, such as methanol (B129727) or ethanol, is typically added to the CO₂ mobile phase to improve peak shape and resolution. Basic or acidic additives may also be included to enhance the separation of ionizable compounds. researchgate.net The use of CO₂ as the main solvent makes SFC a "greener" technique, as it significantly reduces the consumption of organic solvents. fagg.be

| Parameter | Typical Condition for Chiral SFC |

|---|---|

| Instrument | Supercritical Fluid Chromatography System |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO₂ / Methanol (e.g., 85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Column Temperature | 40 °C |

| Back Pressure | 150 bar |

| Detection | UV Detector (e.g., 210 nm) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral center, which is invaluable for a molecule like this compound.

The method requires a high-quality single crystal of the compound. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom (excluding hydrogen, which is often difficult to resolve) in the crystal lattice can be determined.

The table below lists the type of structural information that would be obtained from an X-ray crystallographic analysis of this compound.

| Parameter Determined | Significance for Structural Elucidation |

|---|---|

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | Provides the precise location of each atom in 3D space. |

| Bond Lengths | Confirms covalent bonding and bond order (e.g., C=O vs. C-O). |

| Bond Angles | Defines the geometry around each atom (e.g., tetrahedral, trigonal planar). |

| Torsion Angles | Describes the conformation of the molecule (e.g., staggered vs. eclipsed). |

| Absolute Configuration (e.g., Flack parameter) | Unambiguously determines the R/S configuration at the stereocenter. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent forces governing crystal packing. |

Future Research Directions and Potential Areas of Exploration

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The terminal alkene and the secondary amine functionalities of tert-butyl 2-(aminomethyl)pent-4-enoate are ripe for exploitation using modern catalytic methods. Future research will likely focus on developing catalytic systems that can selectively functionalize one or both of these groups with high efficiency and stereocontrol.

One promising avenue is the application of hydroaminomethylation , a tandem reaction that combines hydroformylation of the alkene with subsequent reductive amination. acs.orgarkat-usa.org This would allow for the one-pot synthesis of a variety of substituted piperidines and other nitrogen heterocycles. The development of dual-catalyst systems, for instance, combining a rhodium catalyst for hydroformylation and an iridium catalyst for hydrogenation, could offer superior activity and chemoselectivity under milder conditions than single-catalyst systems. arkat-usa.orgnih.gov

Another key area of exploration is olefin metathesis . Ruthenium-based catalysts, known for their functional group tolerance, could be employed in ring-closing metathesis (RCM) to synthesize functionalized piperidine (B6355638) and azepane derivatives. ru.nlmdpi.com The use of chiral ruthenium catalysts could also enable asymmetric ring-closing metathesis, providing enantiomerically enriched heterocyclic products. rsc.orgresearchgate.net

Furthermore, the development of catalysts for the enantioselective hydroamination of the terminal alkene would provide a direct route to chiral gamma-amino acid derivatives. Copper-hydride catalyzed protocols have shown promise for the enantioselective synthesis of β-amino acid derivatives, and similar strategies could be adapted for this substrate. nih.gov

| Catalytic System | Potential Transformation | Key Advantages |

| Dual Rhodium/Iridium | Hydroaminomethylation | High activity and chemoselectivity under mild conditions. arkat-usa.orgnih.gov |

| Chiral Ruthenium | Asymmetric Ring-Closing Metathesis | Enantioselective synthesis of nitrogen heterocycles. rsc.orgresearchgate.net |

| Copper-Hydride | Enantioselective Hydroamination | Direct synthesis of chiral gamma-amino acid derivatives. nih.gov |

Exploration of New Synthetic Pathways to Functionalized Analogues

The structural backbone of this compound offers multiple sites for the introduction of new functional groups, leading to a diverse library of analogues.

Palladium-catalyzed allylic amination represents a powerful tool for the synthesis of α,β-unsaturated γ-amino esters. organic-chemistry.orgnih.gov By analogy, the allylic position of this compound could be functionalized through similar palladium-catalyzed reactions, introducing a variety of nucleophiles at the C3 position. The development of tandem allylic substitution/Suzuki-Miyaura cross-coupling reactions could further expand the diversity of accessible analogues. nih.gov

The terminal alkene can also be a handle for various other transformations. For example, photoinduced hydrocarboxylation using formic acid salts could provide a direct route to γ-amino acids. chemrxiv.org Additionally, multicomponent reactions involving the amine, the alkene, and a third component could lead to the rapid construction of complex molecular architectures.

The amino group itself can be readily functionalized. Acylation, sulfonylation, and alkylation reactions would provide a range of N-substituted derivatives with potentially interesting properties. The synthesis of unsaturated γ-lactam derivatives through multicomponent reactions is another viable strategy for creating novel analogues. nih.gov

Applications in the Synthesis of Natural Products and Bioactive Compounds (Focus on synthetic methodology, not biological activity itself)

Unsaturated γ-amino esters are valuable intermediates in the synthesis of a variety of natural products and bioactive molecules. The unique structure of this compound makes it a potentially useful starting material for the synthesis of complex nitrogen-containing natural products.

For instance, the piperidine ring is a common motif in many alkaloids. Through catalytic transformations such as ring-closing metathesis or hydroaminomethylation, this compound could serve as a key precursor for the synthesis of substituted piperidines, which are core structures in natural products like sedamine and allosedamine. nih.gov

The synthesis of γ-amino acids is another area where this compound could find application. γ-Amino acids are components of various natural products and are important building blocks in medicinal chemistry. chemrxiv.org Methodologies that transform the terminal alkene of this compound into a carboxylic acid, such as ozonolysis followed by oxidation, would provide a straightforward route to functionalized γ-amino acids.

Furthermore, the α,β-unsaturated ester moiety that can be generated from this compound via palladium-catalyzed rearrangement is a versatile intermediate. nih.gov These intermediates can participate in cycloaddition reactions to form complex heterocyclic systems found in natural products. acs.org

Computational Design and Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to guide the development of new reactions and to understand the factors that control reactivity and selectivity. For a molecule like this compound, with multiple reactive sites, computational studies can be particularly insightful.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential catalytic reactions. researchgate.netnih.govnih.gov For example, DFT studies could be used to model the transition states of hydroaminomethylation or olefin metathesis reactions, providing insights into the origins of regioselectivity and stereoselectivity. nih.govresearchgate.net This understanding can then be used to design more efficient and selective catalysts.

Computational methods can also be used to predict the reactivity of different functional groups within the molecule. By calculating parameters such as frontier molecular orbital energies and atomic charges, it is possible to predict which sites are most likely to undergo nucleophilic or electrophilic attack. mdpi.com This information can guide the choice of reagents and reaction conditions for the synthesis of functionalized analogues.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(aminomethyl)pent-4-enoate, and how are they optimized?

this compound is typically synthesized via palladium-catalyzed allylic substitution or coupling reactions. For example, similar tert-butyl esters (e.g., tert-butyl 2-((diphenylmethylene)amino)pent-4-enoate derivatives) are prepared by reacting allylic carbonates with nucleophiles in the presence of [Pd(PPh₃)₄], achieving yields of 65–85% . Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), solvent polarity (THF or DCM), and reaction time (12–24 hrs). The tert-butyl group enhances steric protection, reducing side reactions like hydrolysis .

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

- 1H NMR : Peaks at δ 5.6–5.8 ppm (olefinic protons), δ 3.2–3.5 ppm (aminomethyl CH₂), and δ 1.4 ppm (tert-butyl CH₃) in CDCl₃ .

- 13C NMR : Signals at δ 170–175 ppm (ester carbonyl), δ 125–130 ppm (alkene carbons), and δ 28–30 ppm (tert-butyl carbons) .

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch) . Purity is confirmed via HPLC (>95% by area) and HRMS (e.g., m/z 402.2069 [M+2H]²⁺) .

Advanced Research Questions

Q. What factors influence the stability of this compound during storage and reaction conditions?

The compound is sensitive to moisture and elevated temperatures. Stability studies of analogous tert-butyl esters recommend storage at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group . Degradation pathways include:

Q. How does the tert-butyl group affect the reactivity and regioselectivity in subsequent transformations?

The tert-butyl group acts as a steric shield, directing reactions to less hindered sites. For example:

- In allylic substitutions, bulky tert-butyl esters favor nucleophilic attack at the terminal alkene position, achieving >80% regioselectivity .

- The group also stabilizes intermediates via electron-donating effects, as seen in asymmetric catalysis studies of tert-butyl-protected amines . Computational studies suggest that steric bulk reduces competing side reactions (e.g., β-hydride elimination) in transition-metal-catalyzed processes .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Yield discrepancies (e.g., 65% vs. 85% for similar compounds) arise from:

- Catalyst systems : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligand variations .

- Purification methods : Column chromatography (lower yields due to compound loss) vs. recrystallization (higher purity but limited applicability) .

- Substrate purity : Impurities in starting materials (e.g., allylic carbonates) reduce efficiency . Methodological standardization (e.g., inert atmosphere, solvent drying) improves reproducibility .

Methodological Considerations

Q. Table 1: Representative Synthetic Conditions for tert-Butyl Esters

| Reaction Component | Optimal Parameters | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | THF (anhydrous) | |

| Temperature | 25–40°C | |

| Reaction Time | 12–24 hrs | |

| Yield Range | 65–85% |

Q. Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Olefinic protons (CH₂=CH) | 5.6–5.8 | |

| Aminomethyl (CH₂NH₂) | 3.2–3.5 | |

| tert-Butyl CH₃ | 1.4 | |

| Ester carbonyl (C=O) | 170–175 (¹³C NMR) |

Critical Analysis of Evidence

- and provide complementary data on palladium-catalyzed synthesis but differ in ligand systems (PPh₃ vs. chiral ligands), impacting enantioselectivity .

- Safety guidelines in and emphasize avoiding aqueous conditions, conflicting with hydrolysis studies in . Researchers must balance synthetic goals with stability constraints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.